Cas no 134984-98-8 (Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)-)
![Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)- structure](https://pt.kuujia.com/scimg/cas/134984-98-8x500.png)
134984-98-8 structure
Nome do Produto:Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)-
Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)-
- 4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methylpent-3-enyl)-2H-benzo[g][1]benzofuran-6,9-dione
- furaquinocin C
- 4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methylpent-3-en-1-yl)-2,3-dihydronaphtho[1,2-b]furan-6,9-dione
- Naphtho(1,2-b)furan-6,9-dione, 2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-pentenyl)-
- NCGC00384938-01!4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methylpent-3-enyl)-2H-benzo[g][1]benzofuran-6,9-dione
- DTXSID90928840
- 134984-98-8
- (-)-Furaquinocin C
- KO 3988C
-
- Inchi: InChI=1S/C22H26O5/c1-11(2)8-7-9-22(5)13(4)27-21-16-14(10-15(23)17(21)22)19(25)20(26-6)12(3)18(16)24/h8,10,13,23H,7,9H2,1-6H3
- Chave InChI: GDSPWZDWUUGKIM-UHFFFAOYSA-N
- SMILES: C/C(=C/CCC1(C(C)OC2=C3C(=O)C(C)=C(OC)C(=O)C3=CC(O)=C12)C)/C
Propriedades Computadas
- Massa Exacta: 370.178024
- Massa monoisotópica: 370.178024
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 4
- Complexidade: 702
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.7
- Superfície polar topológica: 72.8
Propriedades Experimentais
- Densidade: 1.22
- Ponto de ebulição: 567.1°Cat760mmHg
- Ponto de Flash: 197.1°C
- Índice de Refracção: 1.581
Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)- Literatura Relacionada
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
3. Caper tea
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
134984-98-8 (Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)-) Produtos relacionados
- 869569-67-5(Benzene, 4-bromo-2-chloro-1-(ethenyloxy)-)
- 77716-02-0((1S,5R)-7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol)
- 1005108-57-5(3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)
- 1565408-69-6((2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester)
- 1804411-77-5(2-(Bromomethyl)benzo[d]oxazole-7-sulfonamide)
- 2172545-32-1({1-(1-cyclobutylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2167980-86-9(4-(3,6-dihydro-2H-pyran-4-yl)-4H,5H,6H,7H-pyrazolo1,5-apyridin-2-amine)
- 1250764-88-5([1-(3-Bromopropyl)piperidin-4-yl]methanol)
- 1250595-91-5(2-(2,4-Difluorophenyl)ethanethioamide)
- 1797866-44-4(2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide)
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
